molecular formula C10H5NO3 B1588937 5-cyanobenzofuran-2-carboxylic Acid CAS No. 84102-75-0

5-cyanobenzofuran-2-carboxylic Acid

Cat. No. B1588937
CAS RN: 84102-75-0
M. Wt: 187.15 g/mol
InChI Key: UJQXZANNFIHPGV-UHFFFAOYSA-N
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Description

5-Cyanobenzofuran-2-carboxylic Acid is a chemical compound with the molecular formula C10H5NO3 . It is used in various chemical reactions and has been found in several chemical databases .

Scientific Research Applications

Protecting Group in Peptide Chemistry

5-Cyanobenzofuran-2-carboxylic acid has been studied for its potential as a protecting group in peptide chemistry. Its derivatives, such as the 5-dibenzosuberyl group, have shown usefulness in protecting amines, alcohols, thiols, and carboxylic acids. These compounds are extremely stable in strongly acidic media and can be easily cleaved under mild conditions, making them valuable for peptide synthesis (Pless, 1976).

Synthesis of Anti-Inflammatory Agents

Research has been conducted on the synthesis of benzo[b]thiophene derivatives, including the transformation of 5-aminobenzo[b]thiophene-2-carboxylic acid into various substituted compounds. These synthesized compounds have demonstrated potent anti-inflammatory activity, suggesting potential medical applications (Radwan, Shehab, & El-Shenawy, 2009).

Application in Honey Analysis

The compound has been utilized in the analysis of honey and honeydew samples. A high-performance liquid chromatographic method involving 5-cyanobenzofuran-2-carboxylic acid derivatives was described for determining various compounds in honey. This method helps in assessing the quality and origin of honey (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Antibacterial and Antifungal Activities

Several studies have explored the synthesis of benzothiazole and benzofuran derivatives incorporating 5-cyanobenzofuran-2-carboxylic acid. These compounds have been screened for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Chavan & Pai, 2007).

Synthesis of Biologically Important Compounds

Research has focused on the efficient scale-up synthesis of 5-cyanobenzofuran-2-carboxylic acid derivatives as key intermediates for various biologically important compounds. This includes the development of novel synthesis methods that are more efficient than conventional processes (Seto, Masada, Usutani, Cork, Fukuda, & Kawamoto, 2019).

Future Directions

Benzofuran compounds, including 5-cyanobenzofuran-2-carboxylic Acid, have potential applications in many fields due to their strong biological activities . For instance, they could be used in the development of new therapeutic agents . Additionally, a novel catalytic strategy involving protective chemistry has been presented for the selective production of furan-2,5-dicarboxylic acid from concentrated 5-hydroxymethylfurfural (HMF) solutions .

properties

IUPAC Name

5-cyano-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXZANNFIHPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437034
Record name 5-cyanobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyanobenzofuran-2-carboxylic Acid

CAS RN

84102-75-0
Record name 5-Cyano-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84102-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-cyanobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Hirayama, H Koshio, T Ishihara, S Watanuki… - Bioorganic & medicinal …, 2002 - Elsevier
… Compound 5t was synthesized from 5-cyanobenzofuran-2-carboxylic acid 16 and 2 according to the same procedure as that for 5g. Compound 5t was obtained as a white amorphous …
Number of citations: 38 www.sciencedirect.com

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